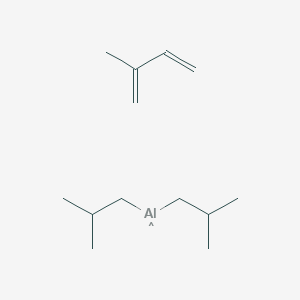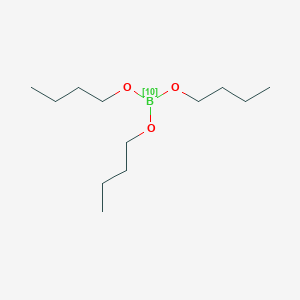
CID 16684314
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CID 16684314 is a specialized organoaluminum compound. This compound is known for its unique reactivity and is used in various industrial and research applications. It is formed through the reaction of hydrobis(2-methylpropyl)aluminum with isoprene, resulting in a complex mixture of products.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of aluminum, hydrobis(2-methylpropyl)-, reaction products with isoprene typically involves the reaction of hydrobis(2-methylpropyl)aluminum with isoprene under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and pressure, are optimized to achieve the desired product yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors where the reactants are mixed and allowed to react under controlled conditions. The reaction mixture is then subjected to purification processes to isolate the desired product. The purified compound is then packaged and stored under appropriate conditions to maintain its stability .
Analyse Des Réactions Chimiques
Types of Reactions
CID 16684314 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form aluminum oxides and other by-products.
Reduction: It can be reduced under specific conditions to yield different aluminum-containing species.
Substitution: The compound can undergo substitution reactions where the isoprene moiety is replaced by other ligands
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxygen or peroxides, reducing agents such as hydrogen or metal hydrides, and various ligands for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield aluminum oxides, while substitution reactions can produce a variety of organoaluminum compounds .
Applications De Recherche Scientifique
CID 16684314 has several scientific research applications, including:
Chemistry: It is used as a catalyst in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers and other materials.
Mécanisme D'action
The mechanism of action of aluminum, hydrobis(2-methylpropyl)-, reaction products with isoprene involves its interaction with molecular targets through coordination chemistry. The aluminum center can coordinate with various ligands, leading to the formation of different complexes. These complexes can then participate in various chemical reactions, influencing the overall reactivity and properties of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
Some similar compounds include:
Hydrobis(2-methylpropyl)aluminum: The precursor to the reaction product with isoprene.
Aluminum isoprenyl complexes: Other organoaluminum compounds with isoprene ligands
Uniqueness
What sets aluminum, hydrobis(2-methylpropyl)-, reaction products with isoprene apart is its unique reactivity and the specific properties imparted by the isoprene moiety. This makes it particularly useful in specialized applications where other similar compounds may not be as effective .
Propriétés
Numéro CAS |
70024-64-5 |
|---|---|
Formule moléculaire |
C13H26Al |
Poids moléculaire |
209.33 g/mol |
InChI |
InChI=1S/C5H8.2C4H9.Al/c1-4-5(2)3;2*1-4(2)3;/h4H,1-2H2,3H3;2*4H,1H2,2-3H3; |
Clé InChI |
CFPNWHYBPRWKLC-UHFFFAOYSA-N |
SMILES |
CC(C)C[Al]CC(C)C.CC(=C)C=C |
SMILES canonique |
CC(C)C[Al]CC(C)C.CC(=C)C=C |
Key on ui other cas no. |
70024-64-5 |
Description physique |
Liquid |
Pictogrammes |
Flammable; Corrosive; Health Hazard |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[3-(Trifluoromethyl)phenyl]propanamide](/img/structure/B1602372.png)


![(4'-Methyl-[1,1'-biphenyl]-4-yl)methanamine hydrochloride](/img/structure/B1602376.png)







![2-Benzyl 1-tert-butyl (2S,4R)-4-[(4-methylphenyl)methyl]-5-oxopyrrolidine-1,2-dicarboxylate](/img/structure/B1602390.png)


